molecular formula C7H12O2 B1600311 1-Oxaspiro[2.4]heptane-2-methanol CAS No. 229330-50-1

1-Oxaspiro[2.4]heptane-2-methanol

Cat. No.: B1600311
CAS No.: 229330-50-1
M. Wt: 128.17 g/mol
InChI Key: YBFNAIRUPOFXGX-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.4]heptane-2-methanol is a bicyclic ether-alcohol with a unique spirocyclic architecture. Its structure consists of a two-membered oxirane ring fused to a four-membered cycloalkane at a single spiro carbon atom, forming a 1-oxaspiro[2.4]heptane core. The molecular formula is C7H12O2 (molecular weight: 128.17 g/mol), as inferred from structurally related compounds .

Properties

CAS No.

229330-50-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-oxaspiro[2.4]heptan-2-ylmethanol

InChI

InChI=1S/C7H12O2/c8-5-6-7(9-6)3-1-2-4-7/h6,8H,1-5H2

InChI Key

YBFNAIRUPOFXGX-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(O2)CO

Canonical SMILES

C1CCC2(C1)C(O2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of 1-Oxaspiro[2.4]heptane-2-methanol, emphasizing substituent effects and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH2OH at C2 C7H12O2 128.17 Alcohol reactivity; hydrogen bonding
1-Oxaspiro[2.4]heptane-2-carboxamide -CONH2 at C2 C7H11NO2 141.17 Enhanced hydrogen bonding; potential drug intermediate
2-(Dec-1-yn-1-yl)-2-phenyl-1-oxaspiro[2.4]heptane Bulky dec-ynyl and phenyl at C2 C22H30O 310.48 High lipophilicity; synthetic intermediate for complex molecules
4-[(4-Chlorophenyl)methylene]-7,7-dimethyl-1-oxaspiro[2.4]heptane Chlorophenyl and dimethyl groups C15H17ClO 248.75 Antimicrobial potential (structural analogy)
1-Oxaspiro[3.5]nonan-7-ol -OH at C7; larger spiro rings ([3.5] vs. [2.4]) C8H14O2 142.20 Reduced ring strain; cyclic alcohol for bioactivity studies
Key Observations:

Functional Group Impact: The carboxamide derivative (C7H11NO2) exhibits greater polarity and hydrogen-bonding capacity than the methanol analog, making it more suitable for biological target interactions . Bulky substituents (e.g., dec-ynyl and phenyl in C22H30O) increase molecular weight and lipophilicity, favoring membrane permeability in drug design .

Ring Size and Strain: The 1-Oxaspiro[3.5]nonan-7-ol (C8H14O2) features larger spiro rings ([3.5] vs.

Bioactivity Potential: Chlorophenyl-substituted spiro compounds (e.g., C15H17ClO) are linked to antimicrobial activity, as seen in structurally related 1-Oxaspiro[2.5]octane-2-carbonitrile from marine sponges .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves constructing the spirocyclic ether framework followed by functionalization to introduce the hydroxymethyl group. The synthetic route can be inspired by methods used for related spiro compounds, particularly 5-oxaspiro[2.4]heptan-6-one, which shares the spiro[2.4]heptane core.

Key Synthetic Steps

Based on the synthesis of related spiro compounds, the preparation involves:

This multistep approach is designed to be efficient, scalable, and uses relatively inexpensive starting materials.

Detailed Preparation Route (Adapted from Related Patent CN103936703A)

Step Reaction Description Reagents/Conditions Notes
1. Cyclization Dibromoneopentyl glycol + Zinc powder Solvent: C1-C4 alcohols (methanol, ethanol), reflux temperature Forms cyclopropyl dimethanol intermediate
2. Cyclic Sulfite Formation Cyclopropyl dimethanol + Thionyl chloride Solvent: Toluene or methylene dichloride, 0–30 °C, triethylamine base Converts diol to cyclic sulfite
3. Ring-Opening with Cyanide Cyclopropyl dimethanol cyclic sulfite + Sodium cyanide Conditions per WO2008058118A2 Introduces nitrile group forming nitrilo-alcohol
4. Hydrolysis and Ring Closure Nitrilo-alcohol + NaOH or KOH, then acid catalyst (HCl, tosic acid) Mixed solvent (methanol or ethanol + water), 0–100 °C; acid catalysis in aprotic solvent Forms 5-oxaspiro[2.4]heptan-6-one or related spiro alcohol
  • The key intermediate cyclopropyl dimethanol is isolated by vacuum distillation after reaction with zinc.
  • Triethylamine is used to maintain alkaline conditions during cyclic sulfite formation.
  • The ring-opening with cyanide is a nucleophilic substitution that opens the cyclic sulfite to form a nitrile-containing intermediate.
  • Hydrolysis converts the nitrile to carboxyl or alcohol functional groups, followed by acid-catalyzed ring closure to form the spirocyclic system.

This route is noted for its simplicity, use of inexpensive raw materials, and suitability for scale-up production.

Research Findings and Analysis

  • Yield and Efficiency: The improved synthetic route significantly increases overall yield compared to earlier methods, which suffered from low yields (~54%) and complex by-product formation.
  • Industrial Applicability: The process avoids harsh conditions and difficult purification steps, making it amenable to large-scale industrial synthesis.
  • Reaction Conditions: Mild temperatures and common solvents are used, facilitating safer and more cost-effective production.
  • By-Products and Purification: The use of zinc powder and triethylamine allows for cleaner reactions with easier post-reaction treatment.

Comparative Summary of Preparation Routes

Feature Earlier Method (US Patent 5486622A) Improved Method (CN103936703A)
Starting Material Dibromoneopentyl glycol Dibromoneopentyl glycol
Key Intermediate Brominated alcohol Cyclopropyl dimethanol
Reaction Time Long due to low bromine activity Shorter due to efficient cyclization
Yield ~54% in cyanide substitution step Higher overall yield
By-Products Many, difficult control Fewer, easier purification
Industrial Suitability Limited, lab scale only Suitable for large-scale production
Reaction Conditions Harsh, complex Mild, straightforward

Q & A

Q. What are the established synthetic routes for 1-Oxaspiro[2.4]heptane-2-methanol, and what experimental conditions optimize yield?

  • Methodological Answer : A common approach involves regioselective carbonylation of 2,2-disubstituted epoxides. For example, 1-Oxaspiro[2.5]octane derivatives have been synthesized via palladium-catalyzed carbonylation under controlled pressure (5–10 atm CO) and temperatures (80–100°C) to favor aldehyde intermediates . Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(PPh₃)₄) can improve yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the spirocyclic alcohol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on ¹H/¹³C NMR and GC-MS . Key NMR signals include the spirocyclic oxygen bridge (δ 3.5–4.5 ppm for CH₂-O) and the methanol group (δ 1.2–1.8 ppm for -CH₂OH). GC-MS analysis using a polar stationary phase (e.g., DB-5MS) helps confirm molecular ion peaks (e.g., m/z 142 for C₇H₁₀O₃ derivatives) and fragmentation patterns .

Q. What safety protocols are critical for handling spirocyclic alcohols in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician . Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Waste disposal must comply with institutional guidelines for halogenated or oxygenated organics .

Advanced Research Questions

Q. How does the spirocyclic architecture influence regioselectivity in derivatization reactions?

  • Methodological Answer : The strained spiro system (2.4-heptane ring) increases reactivity at the methanol-bearing carbon. For example, chlorination of 1-Oxaspiro[2.4]heptane derivatives occurs preferentially at the methylene group adjacent to oxygen, as seen in pentachloro analogs (C₇H₃Cl₇O₂) . Steric effects from substituents (e.g., dichloromethylene in KS 504b) further direct electrophilic attacks . Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions .

Q. What challenges arise in stereochemical analysis of spirocyclic alcohols, and how are they resolved?

  • Methodological Answer : Overlapping NMR signals for diastereomers complicate stereochemical assignment. For example, 6-acetoxy-dihydrotheaspirane (C₁₅H₂₆O₃) requires NOESY or ROESY experiments to differentiate axial/equatorial substituents . Chiral GC columns (e.g., β-cyclodextrin) or HPLC with polar solvents (e.g., hexane/isopropanol) enhance enantiomer separation .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled during characterization?

  • Methodological Answer : Contradictions often stem from impurities or tautomerism. Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas. For example, discrepancies in chlorine isotope patterns (e.g., C₇H₃Cl₇O₂) may indicate incomplete purification . Iterative analysis using complementary techniques (e.g., IR for functional groups) resolves ambiguities .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Explore the role of spirocyclic strain in catalytic asymmetric synthesis.
  • Computational Modeling : Develop QSPR models to predict solubility and reactivity of spiro derivatives.
  • Ecotoxicology : Assess environmental persistence using OECD 301 biodegradation protocols .

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